Ethyl 5-(4-nitrophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(4-nitrophenyl)-5-oxovalerate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a valerate ester
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to ethyl 5-(4-nitrophenyl)-5-oxovalerate, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds, such as oximes and hydrazones, can form through reactions with aldehydes and ketones . In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a broad range of biochemical pathways.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . These activities suggest that this compound may have a wide range of molecular and cellular effects.
Action Environment
It is known that similar compounds, such as indole derivatives, have diverse biological activities . These activities suggest that environmental factors may play a role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-nitrophenyl)-5-oxovalerate typically involves the esterification of 5-(4-nitrophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Reduction: 5-(4-aminophenyl)-5-oxovaleric acid.
Hydrolysis: 5-(4-nitrophenyl)-5-oxovaleric acid.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
Ethyl 5-(4-nitrophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amine.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 5-(4-nitrophenyl)-5-oxovalerate can be compared with other nitrophenyl derivatives such as:
Ethyl 4-nitrophenylacetate: Similar in structure but with a shorter carbon chain.
Ethyl 3-nitrophenylpropionate: Contains a propionate ester instead of a valerate ester.
Ethyl 2-nitrophenylbutyrate: Has a butyrate ester group.
Uniqueness: this compound is unique due to its longer carbon chain, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications where longer chain esters are preferred.
Properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-12(15)10-6-8-11(9-7-10)14(17)18/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDJNTHFFDADIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645725 |
Source
|
Record name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-59-8 |
Source
|
Record name | Ethyl 4-nitro-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(4-nitrophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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